

Off-target effects of (R)-ZINC-3573 at high concentrations

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Compound of Interest		
Compound Name:	(R)-ZINC-3573	
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Technical Support Center: (R)-ZINC-3573

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of **(R)-ZINC-3573**, particularly when used at high concentrations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of (R)-ZINC-3573?

A1: **(R)-ZINC-3573** is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] Its on-target activity involves binding to and activating MRGPRX2, which is primarily expressed in mast cells and small-diameter sensory neurons.[4] This activation leads to downstream signaling events, most notably an increase in intracellular calcium levels and the degranulation of mast cells.[1][4] The EC50 value for MRGPRX2 activation is approximately 740 nM.[1][4]

Q2: Has **(R)-ZINC-3573** been screened for off-target activities?

A2: Yes, **(R)-ZINC-3573** has been profiled for selectivity against a broad range of other proteins. It has shown high selectivity for MRGPRX2 over more than 350 other G protein-coupled receptors (GPCRs). Additionally, its parent scaffold has been screened against a panel



of 97 representative kinases, where it showed minimal activity at a concentration of 10 μ M.[4] [5]

Q3: What are the known off-targets of (R)-ZINC-3573, even if weak?

A3: While **(R)-ZINC-3573** is highly selective, screening at a concentration of 10 μ M revealed weak interactions with a few kinases. The closest identified kinase hits were Bruton's tyrosine kinase (BTK), Mitogen-activated protein kinase 8 (MAPK8, also known as JNK1), and Mitogen-activated protein kinase 10 (MAPK10, also known as JNK3).[4] It is important to note that the binding affinities for these kinases were in the micromolar range, indicating significantly weaker interactions compared to its high-affinity binding to MRGPRX2.[4]

Troubleshooting Guide: Investigating Potential Off-Target Effects

Issue 1: I'm observing cellular effects that are inconsistent with MRGPRX2 activation, especially at high concentrations of **(R)-ZINC-3573**.

- Possible Cause: At concentrations significantly higher than the EC50 for MRGPRX2 (e.g., >10 μM), the weak inhibition of off-target kinases like BTK, MAPK8 (JNK1), and MAPK10 (JNK3) might become physiologically relevant.
- Troubleshooting Steps:
 - Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dosedependent and only appears at high concentrations of (R)-ZINC-3573.
 - Use a Negative Control: The enantiomer, (S)-ZINC-3573, is an inactive control for MRGPRX2.[2][6] If the unexpected effect is also observed with (S)-ZINC-3573 at high concentrations, it is likely an off-target effect.
 - Inhibit Known Off-Targets: Use specific inhibitors for the suspected off-target kinases
 (BTK, JNK1, JNK3) in conjunction with high concentrations of (R)-ZINC-3573 to see if the unexpected phenotype is rescued.
 - Western Blot Analysis: Probe for the phosphorylation status of downstream substrates of BTK and JNK to see if their activity is altered at high concentrations of (R)-ZINC-3573.[7]



Issue 2: I'm observing unexpected cytotoxicity at high concentrations of (R)-ZINC-3573.

- Possible Cause: Off-target kinase inhibition can disrupt essential cellular signaling pathways, leading to cytotoxicity.[8] The weak inhibition of kinases like BTK and JNK at high concentrations could contribute to this.
- Troubleshooting Steps:
 - Determine the Lowest Effective Concentration: Use the lowest possible concentration of (R)-ZINC-3573 that elicits the desired on-target MRGPRX2-mediated effect.[8]
 - Compare with the Inactive Enantiomer: Assess the cytotoxicity of (S)-ZINC-3573. If it also induces cytotoxicity at similar high concentrations, this points towards an off-target effect.
 - Phenotypic Screening: Compare the observed cytotoxic phenotype with known consequences of inhibiting BTK or JNK in your specific cell type.[7]

Data Presentation

Table 1: On-Target and Off-Target Activity of (R)-ZINC-3573

Target	Activity	Concentration/Affin ity	Reference
On-Target			
MRGPRX2	Agonist (EC50)	740 nM	[1][4]
Weak Off-Targets			
ВТК	Binding (Kd)	27 μΜ	[4]
MAPK8 (JNK1)	Binding (Kd)	19 μΜ	[4]
MAPK10 (JNK3)	Binding (Kd)	> 30 μM	[4]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling



- Objective: To determine the inhibitory activity of (R)-ZINC-3573 against a broad panel of kinases at high concentrations.
- Methodology:
 - Compound Preparation: Prepare a stock solution of (R)-ZINC-3573 (e.g., 10 mM in DMSO). Serially dilute the compound to a range of high concentrations (e.g., 1 μM to 100 μM).
 - Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP.
 - Compound Addition: Add the diluted (R)-ZINC-3573 or a vehicle control (e.g., DMSO) to the wells.
 - Incubation and Detection: Incubate the plates and then measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
 - Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

- Objective: To confirm the engagement of (R)-ZINC-3573 with its potential off-targets (e.g., BTK, JNK) in a cellular environment.
- Methodology:
 - Cell Treatment: Treat intact cells with a high concentration of (R)-ZINC-3573 or a vehicle control.
 - Heating: Heat the cell lysates to a range of temperatures.
 - Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
 - Supernatant Collection: Collect the supernatant containing the soluble proteins.



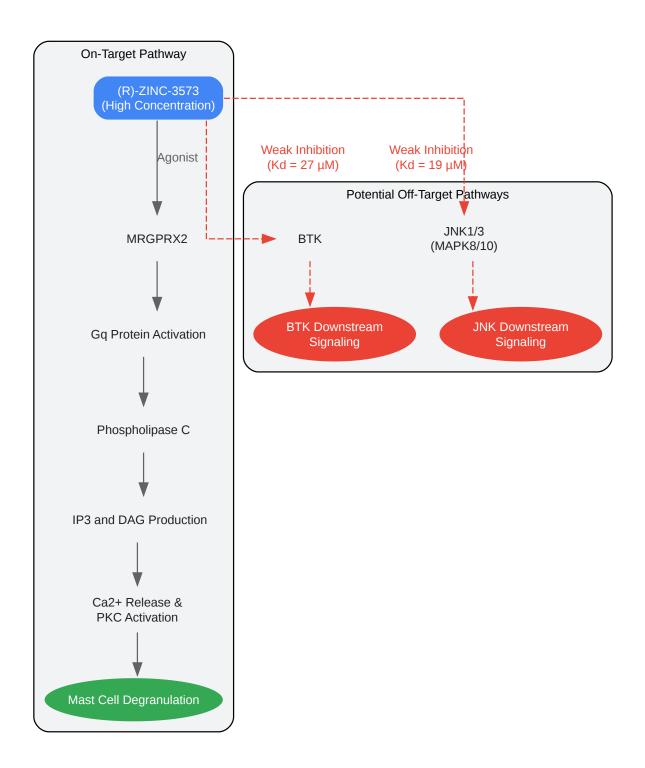




 Protein Detection: Analyze the amount of the target protein (e.g., BTK, JNK) remaining in the supernatant by Western blotting or other protein detection methods.[9] A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

Visualizations





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Caption: On- and potential off-target signaling of **(R)-ZINC-3573**.





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Caption: Troubleshooting workflow for unexpected cellular effects.

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